molecular formula C73H130N3O31 B162456 Monosialogangloside GM1 CAS No. 37758-47-7

Monosialogangloside GM1

Número de catálogo B162456
Número CAS: 37758-47-7
Peso molecular: 1546.8 g/mol
Clave InChI: QPJBWNIQKHGLAU-IQZHVAEDSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monosialoganglioside GM1 is a major sialoglycolipid of neuronal membranes . It is a member of the ganglio series of gangliosides which contain one sialic acid residue . GM1 has important physiological properties and impacts neuronal plasticity and repair mechanisms, and the release of neurotrophins in the brain .


Molecular Structure Analysis

GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . The structure of GM1 was established in 1963 . It is a monosialo-glycosphingolipid (GSL) belonging to the gangliotetrahexosyl series .


Chemical Reactions Analysis

A quantitative high-performance liquid chromatographic method for the analysis of monosialogangliosides as their perbenzoyl derivatives has been devised . Samples containing as little as 3 nmol were converted to their perbenzoyl derivatives by reaction with 0.1 ml of 10% benzoyl chloride in pyridine at 60°C for 1 hr .


Physical And Chemical Properties Analysis

GM1 displays a well-balanced amphiphilic behavior that allows it to establish strong both hydrophobic and hydrophilic interactions . The peculiar structure of GM1 reduces the fluidity of the plasma membrane which implies a retention and enrichment of the ganglioside in specific membrane domains called lipid rafts .

Aplicaciones Científicas De Investigación

Summary of the Application

Monosialogangloside GM1 plays a significant role in the development and activities of the brain, such as cell differentiation, neuritogenesis, neuroregeneration, signal transduction, memory, and cognition . It is protective for the Central Nervous System (CNS) .

Methods of Application

GM1 is one of the major glycosphingolipids (GSLs) on the cell surface in the CNS. Its expression level, distribution pattern, and lipid composition are dependent upon cell and tissue type, developmental stage, and disease state .

Results or Outcomes

The roles that GM1 plays in the CNS suggest a potentially broad spectrum of functions of GM1 in various neurological and neuropathological processes .

Application in Neurodegenerative Diseases

Summary of the Application

GM1 has been linked to various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc .

Methods of Application

The specific methods of application in these diseases vary, but generally involve examining the relationships between GM1 and these disorders, and the functional roles and therapeutic applications of GM1 in these disorders .

Results or Outcomes

Research has shown that GM1 plays a key role in maintaining mammalian neuronal functions and avoiding neurodegeneration . The progressive reduction of its biosynthesis along the lifespan is being considered as one of the causes underlying neuronal loss in aged people and severe neuronal decline in neurodegenerative diseases .

Application in Inflammation and Immunomodulation

Summary of the Application

GM1 has been found to play a role in inflammation and immunomodulation . It has been shown to have anti-inflammatory effects on microglia, which are a type of cell in the brain and spinal cord that act as the first and main form of active immune defense in the central nervous system .

Methods of Application

The anti-inflammatory effects of GM1 were studied by administering exogenous GM1 to microglia and observing their response to inflammatory stimuli . The effects of GM1 administration on microglia activation were also assessed in vivo in mice, following intraperitoneal injection of LPS .

Results or Outcomes

GM1 decreased inflammatory microglia responses in vitro and in vivo, even when administered after microglia activation . These anti-inflammatory effects depended on the presence of the sialic acid residue in the GM1 glycan headgroup and the presence of a lipid tail .

Application in Aging

Summary of the Application

The ganglioside pattern undergoes changes during aging with an increased proportion of b-series gangliosides, particularly GD1b, and a reduced content of a-series gangliosides, including GM1 and GD1a . This latter can be considered as a reservoir for the production of GM1 at the plasma membrane .

Methods of Application

The specific methods of application in this field involve examining the changes in the ganglioside pattern during aging and the effects of these changes on neuronal functions .

Results or Outcomes

The progressive reduction of GM1 biosynthesis along the lifespan is being considered as one of the causes underlying neuronal loss in aged people and severe neuronal decline in neurodegenerative diseases .

Application in Peripheral Nervous System

Summary of the Application

GM1 is also abundant in peripheral tissues and is closely associated with many physiological and pathological processes . For instance, it has been found in the myelin of human peripheral motor nerves .

Methods of Application

The specific methods of application in this field involve examining the distribution and function of GM1 in the peripheral nervous system .

Results or Outcomes

The presence of GM1 in the peripheral nervous system suggests that it may play a role in the function and maintenance of these tissues .

Application in Lipid Rafts

Summary of the Application

GM1 is known to be involved in the formation of membrane lipid domains, also known as "lipid rafts" . These are microdomains on the cell surface that are enriched in certain types of lipids and proteins, and play important roles in cellular processes such as signal transduction .

Methods of Application

The specific methods of application in this field involve studying the role of GM1 in the formation and function of lipid rafts .

Results or Outcomes

Research has shown that GM1 is one of the main components of lipid rafts and plays a key role in their formation and function .

Direcciones Futuras

GM1 has been shown to have potential therapeutic effects for Parkinson’s disease . The progressive reduction of its biosynthesis along the lifespan is being considered as one of the causes underlying neuronal loss in aged people and severe neuronal decline in neurodegenerative diseases .

Propiedades

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(86)76-44(45(83)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-99-69-61(93)59(91)63(50(38-79)102-69)104-71-62(94)67(98-41-47(85)55(87)66-53(74-42(3)81)46(84)35-73(97,107-66)72(95)96)64(51(39-80)103-71)105-68-54(75-43(4)82)65(57(89)49(37-78)100-68)106-70-60(92)58(90)56(88)48(36-77)101-70/h31,33,44-51,53-71,77-80,83-85,87-94,97H,5-30,32,34-41H2,1-4H3,(H,74,81)(H,75,82)(H,76,86)(H,95,96)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVNZJJSHZYAS-ALSOZVJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)OCC(C([C@H]5[C@@H]([C@H](C[C@](O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H131N3O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosialogangloside GM1

CAS RN

37758-47-7
Record name G(M1) Ganglioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037758477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
5
Citations
SS Baker, C Campbell, WA Walker - The Journal of nutrition, 1989 - Elsevier
… To determine the effect of a 72-h fast on lumenal glycolipids, specifically the monosialogangloside GM1,we quantitated cholera toxin (CT) binding and adenylate cyclase activity. The …
Number of citations: 4 www.sciencedirect.com
J Fortun, CE Hill, MB Bunge - Neuroscience letters, 2009 - ncbi.nlm.nih.gov
The immediate effect of spinal cord injury (SCI) is a mechanical trauma that results in direct damage at the lesion site followed by secondary responses leading to loss of adjacent …
Number of citations: 116 www.ncbi.nlm.nih.gov
A Koshkaryev, R Sawant, M Deshpande… - Advanced drug delivery …, 2013 - Elsevier
Significant progress has been made recently in the area of immunoconjugated drugs and drug delivery systems (DDS). The immuno-modification of either the drug or DDS has proven …
Number of citations: 153 www.sciencedirect.com
F Rahimi, G Bitan - Non-fibrillar Amyloidogenic Protein Assemblies …, 2012 - Springer
… Similarly, monosialogangloside GM1, a neuronal membrane component that is released from damaged neurons and is found in higher levels in cerebrospinal fluid from patients with …
Number of citations: 10 link.springer.com
GA Webb, A Khan - Nuclear Magnetic Resonance, 1991 - The Royal Society of Chemistry
Number of citations: 4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.